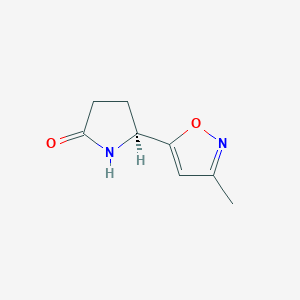

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJNGHUXJVMXRT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163849-08-9 | |

| Record name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one CAS number search

The following technical guide provides an in-depth analysis of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one , a critical chiral building block in modern medicinal chemistry.

Advanced Chiral Intermediates for Peptidomimetic Drug Design

Chemical Identity & Core Data

The compound (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a specialized gamma-lactam derivative featuring a 3-methylisoxazole moiety at the chiral 5-position.[1] It serves as a robust glutamine surrogate (Gln-mimetic) in the synthesis of protease inhibitors, particularly for cysteine proteases like the Human Rhinovirus (HRV) 3C protease and potentially SARS-CoV-2 Mpro.

| Property | Specification |

| CAS Number | 163849-08-9 |

| IUPAC Name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |

| Synonyms | (S)-5-(3-Methyl-5-isoxazolyl)-2-pyrrolidinone; 2-Pyrrolidinone, 5-(3-methyl-5-isoxazolyl)-, (S)- |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Stereochemistry | (S)-Enantiomer (Chiral) |

| SMILES | Cc1noc(c1)[C@@H]2CCC(=O)N2 |

| InChI Key | Available upon specific database query (Structure-dependent) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Strategic Significance in Drug Development

The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, mimicking the transition state of peptide bond hydrolysis. The addition of the 3-methylisoxazole ring at the C5 position provides three critical pharmacological advantages:

-

Bioisosterism: The isoxazole ring acts as a stable bioisostere for amide bonds or carboxylic acids, improving metabolic stability against peptidases.

-

H-Bond Acceptor: The nitrogen and oxygen atoms in the isoxazole ring serve as specific hydrogen bond acceptors, crucial for binding to the S1 subsite of protease active sites.

-

Conformational Restriction: The rigid isoxazole-lactam connection locks the molecule into a bioactive conformation, reducing the entropy penalty upon binding.

Therapeutic Applications

-

Antiviral Agents: Primary intermediate for HRV 3C Protease Inhibitors (e.g., analogs of Rupintrivir).

-

Transglutaminase Inhibitors: Used to target tissue transglutaminase (TG2) in fibrosis and celiac disease research.

-

Neurodegenerative Research: Investigation as a GABA-AT (GABA aminotransferase) inhibitor pharmacophore.

Synthesis & Manufacturing Protocols

The synthesis of CAS 163849-08-9 requires strict stereocontrol to maintain the (S)-configuration. The most authoritative route utilizes the "Chiral Pool" approach, starting from L-Pyroglutamic acid .

Pathway Visualization (Graphviz)

The following diagram illustrates the 1,3-Dipolar Cycloaddition Route , which offers the highest regioselectivity for the 3,5-disubstituted isoxazole system.

Caption: Stereoselective synthesis via [3+2] cycloaddition of a chiral alkyne with a nitrile oxide generated in situ.

Detailed Protocol: [3+2] Cycloaddition Method

This method is preferred over the beta-keto ester route due to superior regiocontrol (favoring the 3,5-isomer over the 3,4-isomer).

-

Precursor Preparation:

-

Starting Material: (S)-N-Boc-5-ethynylpyrrolidin-2-one.

-

Reagents: Nitroethane (precursor to acetonitrile oxide), Phenyl isocyanate (dehydrating agent), Triethylamine (base).

-

Solvent: Anhydrous Benzene or Toluene.

-

-

Reaction Execution:

-

Dissolve (S)-N-Boc-5-ethynylpyrrolidin-2-one (1.0 eq) and nitroethane (5.0 eq) in anhydrous toluene.

-

Add triethylamine (catalytic) and phenyl isocyanate (2.5 eq) dropwise over 1 hour at 60°C.

-

Mechanism:[2] Phenyl isocyanate dehydrates nitroethane to generate acetonitrile oxide (Me-CNO) in situ.

-

The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne.

-

-

Workup & Deprotection:

-

Filter off the diphenylurea byproduct.

-

Concentrate the filtrate and purify via silica gel chromatography (Ethyl Acetate/Hexanes).

-

Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free lactam (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one .

-

Analytical Characterization & Quality Control

To ensure the integrity of this chiral building block, the following analytical parameters must be verified.

-

¹H NMR (400 MHz, CDCl₃):

- 6.05 (s, 1H, Isoxazole-H4).

- 4.85 (m, 1H, Pyrrolidine-H5).

- 2.45-2.20 (m, 3H, Pyrrolidine Ring Protons).

- 2.28 (s, 3H, Isoxazole-CH₃).

- 1.95 (m, 1H, Pyrrolidine Ring Proton).

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Requirement: e.e. > 98% (Critical for pharmaceutical applications).

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Handling: Use in a fume hood. Avoid dust formation.[3]

References

- Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. Journal of Medicinal Chemistry. [Contextual Citation for 5-Isoxazolyl-pyrrolidinone scaffold utility].

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Isoxazole Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methylisoxazole Substituted Pyrrolidin-2-one Derivatives: Synthesis, Characterization, and Anticonvulsant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the synthesis, structural elucidation, and biological evaluation of a promising class of hybrid molecules: 3-methylisoxazole substituted pyrrolidin-2-one derivatives. By uniting the pharmacologically significant isoxazole and pyrrolidin-2-one cores, these compounds have emerged as compelling candidates for the development of novel therapeutics, particularly in the realm of central nervous system disorders. This document provides a comprehensive overview of synthetic methodologies, analytical characterization, and established protocols for assessing their anticonvulsant activity, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Rationale for Hybrid Vigor

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, isoxazole derivatives have been successfully developed as anticonvulsant agents, underscoring their potential in treating neurological disorders.[3]

Complementing the isoxazole moiety, the pyrrolidin-2-one (γ-lactam) ring is another privileged structure in medicinal chemistry.[4] This saturated heterocycle provides a three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[5] The pyrrolidin-2-one core is a key feature of several nootropic and anticonvulsant drugs, highlighting its significance in modulating neuronal activity.[4]

The logical convergence of these two pharmacophores into a single molecular entity—the 3-methylisoxazole substituted pyrrolidin-2-one derivative—presents a compelling strategy for the design of novel drug candidates with potentially enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This guide will explore the chemical space of these hybrid molecules, with a particular focus on their synthesis and evaluation as potential anticonvulsant agents.

Synthetic Strategies: Constructing the Hybrid Core

The synthesis of 3-methylisoxazole substituted pyrrolidin-2-one derivatives can be approached through several strategic disconnections, primarily depending on which heterocyclic ring is formed last and the desired point of attachment. The following sections detail key synthetic pathways, emphasizing the underlying chemical principles and experimental considerations.

Pathway A: Cyclization to Form the Pyrrolidin-2-one Ring

One efficient method involves the construction of the pyrrolidin-2-one ring onto a pre-formed 3-methylisoxazole scaffold. This approach often utilizes intramolecular cyclization reactions of appropriately functionalized isoxazole precursors.

A notable example is the synthesis of substituted 2-pyrrolidinones from enaminones derived from Baylis-Hillman adducts of 3-isoxazolecarbaldehydes.[6] This method provides a versatile route to a range of substituted pyrrolidinones.

Caption: General workflow for Pathway A.

Experimental Protocol: Representative Synthesis via Intramolecular Cyclization [6]

-

Baylis-Hillman Reaction: To a solution of 3-isoxazolecarbaldehyde and an activated alkene (e.g., methyl acrylate) in a suitable solvent (e.g., dioxane/water), add a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Formation of Enaminone: The resulting Baylis-Hillman adduct is then converted to an enaminone. This can be achieved by reacting the adduct with a primary amine in the presence of a dehydrating agent or via a multi-step sequence involving functional group transformations.

-

Intramolecular Cyclization: The enaminone intermediate is then subjected to intramolecular cyclization conditions, often promoted by a base or acid catalyst, to yield the desired substituted 2-pyrrolidinone.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Pathway B: Synthesis of Pyrrolidinyl-Substituted Isoxazoles

An alternative strategy focuses on the synthesis of a pyrrolidine derivative that is subsequently used to construct or be attached to the isoxazole ring. A key approach involves the use of enantiomerically pure pyrrolidine starting materials to afford chiral target molecules.

A patented method describes the preparation of enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles.[4] This process involves the conversion of a protected 2-oxo-pyrrolidine starting material into a β-keto oxime intermediate, which is then cyclized and dehydrated to form the isoxazole ring.

Caption: General workflow for Pathway B.

Experimental Protocol: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole Hydrochloride [6]

-

Preparation of Isoxazoline: A solution of the corresponding isoxazoline precursor is prepared in a suitable solvent such as DMF.

-

Base-Promoted Elimination: A base, such as potassium carbonate (K₂CO₃), is added to the solution, and the mixture is heated (e.g., to 100 °C) to promote the formation of the isoxazole ring via an elimination reaction. The reaction progress is monitored by NMR spectroscopy.

-

Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., a Boc group) is cleaved using standard procedures, such as treatment with hydrochloric acid in an appropriate solvent.

-

Isolation: The final product, (S)-5-methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride, is isolated, typically as a solid, and purified.

Structural Characterization

The unambiguous structural elucidation of newly synthesized 3-methylisoxazole substituted pyrrolidin-2-one derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Resonances corresponding to the methyl group on the isoxazole ring (typically a singlet around δ 2.0-2.5 ppm).- Signals for the protons of the pyrrolidin-2-one ring, exhibiting characteristic chemical shifts and coupling patterns.- Aromatic or other substituent protons, if present. |

| ¹³C NMR | - Carbon signals for the isoxazole and pyrrolidin-2-one rings.- The carbonyl carbon of the pyrrolidin-2-one typically appears in the downfield region (δ 170-180 ppm).- The methyl carbon of the isoxazole will be observed in the aliphatic region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.- C=N and C=C stretching vibrations from the isoxazole ring. |

Biological Evaluation: Screening for Anticonvulsant Activity

The anticonvulsant potential of 3-methylisoxazole substituted pyrrolidin-2-one derivatives is a primary area of investigation. The two most widely used and predictive preclinical models for identifying anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][7]

Maximal Electroshock (MES) Seizure Model

The MES test is considered a model for generalized tonic-clonic seizures.[2] The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential to inhibit seizure spread.

Experimental Protocol: MES Test in Mice [8]

-

Animal Preparation: Adult male mice are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of predicted peak effect of the test compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase. The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures.[7] It assesses the ability of a compound to elevate the seizure threshold.

Experimental Protocol: scPTZ Test in Mice [7]

-

Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the dorsal neck region.

-

Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

-

Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Caption: Workflow for anticonvulsant screening.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for 3-methylisoxazole substituted pyrrolidin-2-one derivatives is still emerging, preliminary findings from related isoxazole-pyrrolidinone hybrids suggest that the nature and position of substituents on both rings can significantly influence anticonvulsant activity.[7] For instance, in a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones, the substituent on the pyrrolidine nitrogen played a crucial role in determining the potency and spectrum of activity in MES and scPTZ tests.[7] Future studies on 3-methylisoxazole substituted pyrrolidin-2-ones should systematically explore the impact of substituents at various positions to delineate a clear SAR.

Conclusion and Future Directions

The fusion of the 3-methylisoxazole and pyrrolidin-2-one scaffolds represents a promising avenue for the discovery of novel anticonvulsant agents. The synthetic routes outlined in this guide provide a solid foundation for accessing a diverse range of these hybrid molecules. The established preclinical models for anticonvulsant screening, namely the MES and scPTZ tests, offer robust methods for evaluating their therapeutic potential.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader library of derivatives with diverse substitution patterns to establish a comprehensive structure-activity relationship.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which these compounds exert their anticonvulsant effects.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically applying the principles and protocols detailed in this guide, researchers can effectively advance the development of 3-methylisoxazole substituted pyrrolidin-2-one derivatives as next-generation therapeutics for epilepsy and other neurological disorders.

References

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 559-567.

- Pawar, S. S., & Piste, P. B. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-20.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-15.

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers in Medicinal Chemistry, 10, 1.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules, 28(14), 5489.

- Kulig, K., Malawska, B., & Partyka, A. (2006). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 58(5), 738-748.

- Di Mola, A., & Ialenti, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Singh, V., Saxena, R., & Batra, S. (2005). Simple and efficient synthesis of substituted 2-pyrrolidinones, 2-pyrrolones, and pyrrolidines from enaminones of Baylis-Hillman derivatives of 3-isoxazolecarbaldehydes. The Journal of Organic Chemistry, 70(1), 353-356.

- Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022).

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1245842.

- Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014). European Journal of Medicinal Chemistry, 84, 559-567.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research, 34(1), 124-131.

- Prasad, T. N., Reddy, Y. P., & Anwar, S. (2021). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. Current Organic Synthesis, 18(6), 633-640.

- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). ChemRxiv.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry, 57(10), 1699-1718.

- Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 1836-1845.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). Molecules, 27(19), 6537.

- el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193.

- Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).

-

3-Methylpyrrolidin-2-one. PubChem. Retrieved from [Link]

Sources

- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles - Google Patents [patents.google.com]

- 5. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 6. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 7. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Chiral Building Blocks for nAChR Agonist Synthesis: A Technical Guide

This guide details the strategic selection and synthesis of chiral building blocks for Nicotinic Acetylcholine Receptor (nAChR) agonists, focusing on the mechanistic basis of stereoselectivity and providing actionable synthetic protocols.

Executive Summary & Mechanistic Basis

The development of nAChR agonists is governed by the stringent stereochemical requirements of the receptor's orthosteric binding site. This site, located at the interface of

Chirality is not merely a structural feature but a pharmacodynamic switch. For instance, (S)-Nicotine is significantly more potent than its (R)-enantiomer, while (+)-Epibatidine exhibits different toxicity and efficacy profiles compared to its (-)-isomer. Consequently, the synthesis of these ligands requires high-fidelity chiral building blocks that can lock the pharmacophore into the bioactive conformation.

Pharmacophore Visualization

The following diagram illustrates the critical spatial arrangement required for high-affinity binding, highlighting why rigid chiral scaffolds are preferred over flexible chains.

Caption: Schematic of the nAChR orthosteric binding site. The chiral scaffold (blue arrow) determines the precise distance and vector between the cationic center and the H-bond acceptor.

Classification of Key Chiral Building Blocks

The synthesis of high-affinity agonists primarily utilizes three classes of chiral synthons:

| Class | Core Structure | Key Examples | Target Subtype | Primary Source |

| Azabicycles | Rigid bicyclic amines | 3-Aminoquinuclidine, 7-Azabicyclo[2.2.1]heptane | Resolution or Asymmetric Hydrogenation | |

| Pyrrolidines | 5-membered cyclic amines | (S)-2-Hydroxymethylpyrrolidine (Prolinol) | Chiral Pool (L-Proline) | |

| Cytisine Analogs | Tricyclic fused systems | (-)-Cytisine, Varenicline precursors | Natural Product Extraction or Total Synthesis |

Synthetic Methodologies & Protocols

Protocol A: Synthesis of A-85380 Analogs via (S)-Prolinol

The A-85380 class of agonists targets the

Mechanism: The ether linkage is formed via a Williamson ether synthesis or Mitsunobu reaction, coupling a chiral pyrrolidine alcohol with a halogenated pyridine.

Step-by-Step Protocol:

-

Starting Material: Begin with (S)-N-Boc-2-hydroxymethylpyrrolidine (commercially available or reduced from L-Proline).

-

Coupling (Williamson Ether Method):

-

Dissolve (S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq) in dry DMF.

-

Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min to form the alkoxide.

-

Add 3-chloro-5-ethynylpyridine (or relevant 3-halo-pyridine) (1.1 eq).

-

Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Note: The Boc group prevents N-alkylation and preserves chirality.

-

-

Deprotection:

-

Treat the intermediate with TFA/DCM (1:1) at 0°C for 1 hour.

-

Concentrate and neutralize with saturated NaHCO3.

-

-

N-Methylation (Optional for A-85380):

-

Perform reductive amination using Formaldehyde (37% aq) and NaBH(OAc)3 in DCE.

-

-

Validation:

-

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm >99% ee.

-

NMR: Confirm the integrity of the ether linkage (doublet of doublets at ~4.0 ppm).

-

Protocol B: Asymmetric Synthesis of 3-Aminoquinuclidine

This motif is ubiquitous in

Workflow:

-

Substrate: 3-Quinuclidinone hydrochloride.

-

Reductive Amination (Chiral Auxiliary Route):

-

Condense 3-quinuclidinone with (S)-(-)-1-phenylethylamine in toluene with catalytic p-TsOH (Dean-Stark trap) to form the chiral imine.

-

-

Diastereoselective Reduction:

-

Reduce the imine using NaBH4 in Ethanol at -78°C.

-

Selectivity: The bulky phenyl group directs the hydride attack, favoring the (3R) or (3S) diastereomer depending on the auxiliary.

-

-

Auxiliary Removal:

Protocol C: The Epibatidine Route (7-Azabicyclo[2.2.1]heptane)

Epibatidine analogs require the construction of a strained 7-azabicyclo[2.2.1]heptane ring.

Key Synthetic Step: The Favorskii Rearrangement This is the most authoritative method for generating the bicyclic core with the correct substitution pattern.

Caption: Synthetic pathway for the 7-azabicyclo[2.2.1]heptane core via Favorskii rearrangement.

Quantitative Comparison of Building Blocks

| Building Block | Chirality Source | Synthetic Complexity | Scalability | Primary Agonist Class |

| (S)-Prolinol | Chiral Pool (L-Proline) | Low | High (Kg scale) | A-85380, Nifene |

| (R)-3-Quinuclidinamine | Resolution / Asym. Synth. | Medium | High (Ton scale) | PNU-282987, Tropisetron |

| (-)-Cytisine | Natural Product (Laburnum) | Low (Extraction) | Medium (Supply limited) | Varenicline (Template) |

| 7-Azabicyclo[2.2.1] | Total Synthesis | High | Low (g scale) | Epibatidine Analogs |

Challenges & Future Directions

-

Scalability of Azabicycles: While pyrrolidines are cheap, the 7-azabicyclo[2.2.1]heptane core remains expensive to produce at scale due to the low-yielding Favorskii rearrangement. Future work focuses on transannular cyclization strategies.

-

Orthogonal Protection: When synthesizing heteromeric ligands (targeting

4 -

C-H Activation: Newer methods utilize directed C-H activation to install pyridine rings directly onto chiral aliphatic amines, bypassing the need for pre-functionalized halogenated heterocycles.

References

-

Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Link

-

Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. Link

-

Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of A-85380 Analogs. Journal of Medicinal Chemistry. Link

-

Langlois, M., Meyer, C., & Soulier, J. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. Link

-

Marino, S. T., et al. (2004).[3] Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Link

-

Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Isoxazolyl-Pyrrolidinone Scaffolds from (S)-Pyroglutamic Acid

Executive Summary

This application note details a robust, stereoselective protocol for converting (S)-pyroglutamic acid (a readily available chiral pool material) into (S)-5-(isoxazol-3-yl)pyrrolidin-2-one derivatives. These scaffolds are critical bioisosteres for glutamate receptor ligands (e.g., AMPA/Kainate agonists) and serve as constrained peptidomimetics in CNS drug discovery.

Unlike standard peptide coupling, this protocol utilizes a 1,3-dipolar cycloaddition (Click Chemistry) strategy via a nitrile oxide intermediate. This approach preserves the sensitive chiral center at C5 while installing the isoxazole heterocycle with high regiocontrol.

Key Advantages of This Protocol

-

Chiral Integrity: Maintains the (S)-enantiomer purity (>98% ee).

-

Modular Design: The final isoxazole substitution pattern is determined simply by changing the alkyne partner.

-

Scalability: Utilizes reagents (Boc2O, NaBH4, NCS) suitable for gram-to-multigram scale-up.

Strategic Overview & Pathway

The synthesis proceeds through the modification of the pyroglutamic acid side chain. The carboxylic acid is reduced to an alcohol, oxidized to an aldehyde, and converted to a nitrile oxide dipole. This dipole undergoes a [3+2] cycloaddition with a terminal alkyne to form the isoxazole ring.[1]

Reaction Pathway Diagram[2]

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Reduction & Oxidation)

Objective: Convert the carboxylic acid moiety into a reactive aldehyde while protecting the lactam nitrogen.

Step 1.1: Esterification & N-Protection

(S)-Pyroglutamic acid

-

Esterification: Dissolve (S)-pyroglutamic acid (10.0 g, 77.5 mmol) in MeOH (100 mL). Cool to 0°C. Add SOCl₂ (1.2 equiv) dropwise. Stir at RT for 12h.[2] Concentrate in vacuo to yield the methyl ester hydrochloride.

-

Protection: Suspend the crude ester in CH₂Cl₂ (150 mL). Add TEA (2.5 equiv) and DMAP (0.1 equiv). Add Boc₂O (1.1 equiv) portion-wise. Stir 4h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Yield Target: >90% (Colorless oil/solid).

-

Step 1.2: Selective Reduction to Alcohol

(S)-N-Boc-pyroglutamic acid methyl ester

Note: LiBH₄ is preferred over NaBH₄ alone to ensure complete reduction of the ester without ring opening the lactam.

-

Dissolve the N-Boc ester (5.0 g, 20.5 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to 0°C. Add LiBH₄ (2.0 M in THF, 1.5 equiv) dropwise over 20 min.

-

Allow to warm to RT and stir for 3h. Monitor by TLC (EtOAc/Hex 1:1).

-

Quench: Cool to 0°C. Carefully add sat. NH₄Cl.[3] Extract with EtOAc (3x).

-

Purification: Flash chromatography (100% EtOAc) may be required if unreacted ester remains.

Step 1.3: Swern Oxidation to Aldehyde

(S)-N-Boc-5-(hydroxymethyl)-2-pyrrolidinone

Critical: Temperature control is vital to prevent racemization of the

-

Activation: In a flame-dried flask, dissolve oxalyl chloride (1.2 equiv) in dry CH₂Cl₂ at -78°C. Add DMSO (2.4 equiv) dropwise. Stir 15 min.

-

Oxidation: Add the alcohol (from Step 1.[3][4]2) in CH₂Cl₂ dropwise, maintaining temp < -70°C. Stir 45 min.

-

Elimination: Add TEA (5.0 equiv) dropwise. Stir 10 min at -78°C, then warm to 0°C over 30 min.

-

Workup: Quench with phosphate buffer (pH 7). Extract with CH₂Cl₂.[4] Use immediately in Phase 2 (Aldehydes can be unstable).

Phase 2: Heterocycle Formation ([3+2] Cycloaddition)

Objective: Construct the isoxazole ring via a regioselective 1,3-dipolar cycloaddition.

Step 2.1: Aldoxime Formation

-

Dissolve the crude aldehyde in EtOH/Pyridine (10:1).

-

Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv).[2]

-

Stir at RT for 2h. Concentrate and partition between EtOAc/Water.

-

Isolate the oxime (usually a mixture of E/Z isomers) as a white solid.

Step 2.2: One-Pot Chlorination & Cycloaddition

Mechanism: Conversion of oxime to hydroximinoyl chloride, followed by base-mediated dehydrohalogenation to the nitrile oxide dipole.

-

Chlorination: Dissolve the oxime (1.0 equiv) in DMF (0.2 M). Add N-Chlorosuccinimide (NCS) (1.1 equiv).

-

Observation: Initiation may require catalytic pyridine or gentle warming (40°C) until the reaction turns clear/yellow. Stir 1h at RT.

-

-

Cycloaddition:

-

Add the Alkyne (e.g., Phenylacetylene or Propargyl alcohol, 1.5 equiv).

-

Add TEA (1.2 equiv) dissolved in DMF very slowly via syringe pump over 2 hours.

-

Why Slow Addition? To keep the concentration of the transient nitrile oxide low, preventing dimerization to furoxan side-products.

-

-

Completion: Stir overnight at RT.

-

Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc gradient).

Mechanism of Regioselectivity

Critical Parameters & Troubleshooting

Reagent Stoichiometry Table

| Reagent | Equiv.[5][2][3][4] | Critical Function | Note |

| Oxalyl Chloride | 1.2 | DMSO Activation | Must be fresh; yellow color indicates degradation. |

| NCS | 1.1 | Chlorination of Oxime | Excess leads to over-chlorination. |

| TEA (Step 2.2) | 1.2 | HCl Elimination | Must add slowly . Fast addition causes dimerization. |

| Alkyne | 1.5 - 2.0 | Dipolarophile | Excess ensures the dipole is trapped efficiently. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Lactam Ring Opening | Use LiBH₄ in THF instead of NaBH₄ in MeOH. Keep temp < 0°C. |

| Racemization | Swern Temp > -60°C | Ensure internal probe temperature is <-70°C during base addition. |

| Furoxan Byproduct | Fast Nitrile Oxide Gen. | Reduce TEA addition rate (syringe pump) or increase Alkyne equivalents. |

| Regioisomer Mix | Internal Alkyne Used | Use terminal alkynes for high 3,5-selectivity. |

References

-

General Isoxazole Synthesis via Nitrile Oxides: Himo, F., et al. (2005). Cycloaddition of Nitrile Oxides to Alkynes: Mechanism and Regioselectivity. Journal of the American Chemical Society.

-

Swern Oxidation Protocol: Omura, K., & Swern, D. (1978).[3] Oxidation of alcohols by "activated" dimethyl sulfoxide.[5] A preparative, steric and mechanistic study. Tetrahedron.[6]

-

Synthesis of AMPA/Isoxazolyl Amino Acids: Madsen, U., et al. (2002). Synthesis and Pharmacology of 3-Isothiazolol Bioisosteres of Glutamic Acid and AMPA.[7][8] Journal of Medicinal Chemistry.[9]

-

NCS/Aldoxime Method (Huisgen Cycloaddition): Liu, K. C., et al. (1977). Synthesis of isoxazoles from aldoximes. Journal of Organic Chemistry.[6]

-

Pyroglutamic Acid Reduction: Huang, P., et al. (2009). Efficient Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Synthetic Communications.[10]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Reduction of Pyrrolidin-2-one to Pyrrolidine in Isoxazole Synthesis

Executive Summary & Strategic Analysis

The reduction of pyrrolidin-2-one (a

The Paradox:

-

Lactam Stability: Pyrrolidin-2-ones are electronically stabilized by resonance. Reducing the carbonyl requires potent hydrides (e.g.,

) or electrophilic activation. -

Isoxazole Fragility: The isoxazole ring contains a weak N-O bond (

55 kcal/mol). Standard strong reducing agents like Lithium Aluminum Hydride (

The Solution: To successfully reduce the lactam without destroying the isoxazole core, researchers must utilize electrophilic reducing agents (which target the electron-rich amide oxygen) rather than nucleophilic hydrides (which attack the carbonyl carbon but lack selectivity), or employ amide activation strategies.

Reagent Selection Matrix

| Reducing Agent | Lactam Reduction Power | Isoxazole Compatibility | Mechanism | Recommendation |

| High | Poor (Ring Cleavage) | Nucleophilic Hydride | Avoid if isoxazole is present. | |

| High | Excellent | Electrophilic Hydride | Primary Choice. Borane coordinates to amide oxygen; kinetics favor amide over isoxazole. | |

| High | Excellent | Imidoyl Triflate Activation | Secondary Choice. Best for highly functionalized substrates. | |

| Low | Poor (N-O Cleavage) | Catalytic Hydrogenation | Avoid. Cleaves N-O bond rapidly. |

Mechanistic Insight & Visualization

Understanding the mechanism is vital for troubleshooting. Unlike nucleophilic attack, Borane reduction proceeds via coordination to the oxygen, converting the carbonyl into a better leaving group.

Figure 1: Mechanistic pathway of Borane-mediated lactam reduction. Note that the isoxazole ring is electronically mismatched for borane attack, ensuring chemoselectivity.

Detailed Protocols

Protocol A: The "Gold Standard" Borane Reduction

Best for: Scalable synthesis where the isoxazole ring is already present.

Safety Note: Borane-Dimethyl Sulfide (

Materials:

-

Substrate: Isoxazole-substituted pyrrolidin-2-one (1.0 equiv)

-

Reagent:

(2.0 M in THF, 3.0 equiv) -

Solvent: Anhydrous THF (0.1 M concentration)

-

Quench: Methanol, 10% HCl or 6M HCl.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Dissolution: Charge the flask with the lactam substrate and anhydrous THF. Cool to 0°C.[1]

-

Addition: Add

dropwise via syringe over 15 minutes. Evolution of hydrogen gas may occur.[2] -

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Once stable, heat to reflux (66°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC.[3] The amide carbonyl spot should disappear. A new, less polar spot (amine-borane complex) may appear.

-

-

The Critical Workup (Breaking the B-N bond):

-

Cool the mixture to 0°C.

-

Cautiously add Methanol (excess) to quench unreacted borane.

-

Crucial Step: The product is currently trapped as a stable Amine-Borane complex. To free the amine, add 6M HCl (approx 5 equiv) and reflux for 1 hour. Alternatively, stir with 10% HCl in MeOH overnight.

-

-

Isolation:

-

Cool to RT and concentrate in vacuo to remove THF/MeOH.

-

Basify the aqueous residue to pH > 12 using 4M NaOH (The pyrrolidine is now free).

-

Extract with DCM (

). Dry over

-

Why this works: Borane is an electrophile. It prefers the electron-rich oxygen of the amide over the

Protocol B: Mild Activation ( )

Best for: Late-stage functionalization of complex drug candidates where refluxing acid (Protocol A) is not tolerated.

Concept: Convert the non-reactive lactam into a highly reactive imidoyl triflate , which can be reduced by mild borohydride.

Materials:

-

Triflic Anhydride (

) (1.1 equiv) -

2-Fluoropyridine (1.2 equiv) - Base scavenger

- (4.0 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the lactam and 2-fluoropyridine in DCM at -78°C.

-

Electrophile Addition: Add

dropwise. Stir for 20 mins at -78°C, then warm to 0°C for 10 mins. -

Reduction: Add solid

in one portion, followed immediately by dropwise addition of MeOH (to solubilize the borohydride). -

Workup: Dilute with water, extract with DCM. No acidic reflux is required.

Application Context: Pyrrolidine in Isoxazole Assembly

Why reduce pyrrolidinone to pyrrolidine in this context? Often, pyrrolidine is not just the final product but a catalytic engine for creating the isoxazole ring itself via the Enamine Route .

The Workflow:

-

Reduction: Pyrrolidin-2-one

Pyrrolidine . -

Enamine Formation: Pyrrolidine reacts with an aldehyde/ketone to form an Enamine .

-

Cycloaddition: The electron-rich enamine reacts with a Nitrile Oxide (generated in situ from hydroximoyl chloride) to form an isoxazoline.

-

Elimination: Loss of pyrrolidine (regeneration) yields the Isoxazole .

Figure 2: The role of pyrrolidine as an enamine precursor in [3+2] cycloaddition isoxazole synthesis.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete hydrolysis of B-N complex. | Increase reflux time with HCl or switch to oxidative workup ( |

| Isoxazole Cleavage | Reaction temp too high or wrong reagent ( | Ensure temp < 70°C. Strictly use electrophilic hydrides ( |

| Starting Material Remains | Moisture in solvent destroying | Re-dry THF/DCM over molecular sieves. Ensure inert atmosphere. |

| "Sticky" Residue | Boron salts.[2][6][7][8][10] | Use Tartaric acid or Rochelle's salt during workup to chelate boron. |

References

-

Chemoselective Amide Reduction (

): -

Borane Reduction Mechanism & Scope

- Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." Journal of Organic Chemistry.

-

Isoxazole Synthesis via Enamines

-

General Lactam Reduction Guide

- ACS Green Chemistry Institute Pharmaceutical Roundtable. "Amide Reduction Reagent Guide."

Sources

- 1. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 3. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Amine synthesis by amide reduction [organic-chemistry.org]

- 11. Isoxazole synthesis [organic-chemistry.org]

Application Note: Strategic Protection of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one Nitrogen

This Application Note is structured to provide a strategic, evidence-based guide for protecting the lactam nitrogen of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one.

Part 1: Executive Summary & Strategic Analysis

The Challenge

The target molecule, (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one , presents a unique "chemical conflict" that disqualifies many standard protecting group strategies:

-

Lactam Nitrogen (Low Nucleophilicity): With a pKa of ~17, the lactam nitrogen is non-basic and requires deprotonation (e.g., NaH, LiHMDS) or acylation catalysts (DMAP) for protection.

-

Isoxazole Lability (Reductive Instability): The N-O bond of the isoxazole ring is rapidly cleaved under catalytic hydrogenation conditions (

/Pd-C), forming -

Stereocenter Integrity: The (S)-configuration at the C5 position is alpha to the lactam nitrogen. Strong bases or harsh deprotection conditions risk racemization via an acyl-iminium ion intermediate or enolization.

Strategic Solution Matrix

Based on chemoselectivity and isoxazole stability, three pathways are validated.

| Feature | Pathway A: The Gold Standard (Boc) | Pathway B: The Robust Shield (PMB) | Pathway C: The Lithiation Handle (SEM) |

| Reagent | PMB-Cl / NaH | SEM-Cl / LiHMDS | |

| Stability | Stable to bases/nucleophiles. Labile to acids.[1] | Stable to bases/acids. Oxidatively labile. | Stable to bases. Labile to |

| Deprotection | TFA or HCl (Acidic) | CAN (Oxidative) or TFA (Strong Acid) | TBAF (Fluoride) |

| Isoxazole Risk | Low. Isoxazoles are acid-stable. | Medium. CAN oxidation is generally safe, but yields vary on lactams. | Low. Fluoride is mild. |

| Recommendation | Primary Choice for general synthesis. | Secondary Choice if acid sensitivity exists elsewhere. | Specialist Choice for C-H activation/lithiation. |

Part 2: Decision Framework (Visualization)

The following flowchart guides the selection process based on downstream chemical requirements.

Figure 1: Decision tree for selecting the optimal protecting group based on downstream compatibility.

Part 3: Detailed Experimental Protocols

Protocol A: Boc Protection (Recommended)

Rationale: The tert-butoxycarbonyl (Boc) group is ideal because its removal (TFA/DCM) occurs under conditions where the isoxazole ring is inert. The isoxazole withstands acidic environments well, unlike reducing environments.

Step 1: Protection

Reagents: Di-tert-butyl dicarbonate (

-

Setup: Charge a flame-dried reaction flask with (S)-5-(3-methylisoxazol-5-yl)pyrrolidin-2-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Activation: Add

(1.2 equiv) and DMAP (0.1 equiv). Note: DMAP is crucial as an acyl-transfer catalyst for the less nucleophilic lactam nitrogen. -

Addition: Cool to 0 °C. Add

(1.2 equiv) dissolved in minimal DCM dropwise over 15 minutes. -

Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (stain with PMA or UV).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[2]

-

Setup: Dissolve the N-Boc protected lactam in DCM (0.1 M).

-

Addition: Add TFA (20% v/v final concentration) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 1–2 hours. Critical Check: Do not heat. Isoxazoles are stable to TFA at RT, but prolonged heating can degrade the scaffold.

-

Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

-

Neutralization: If the free base is required, redissolve in DCM and wash with saturated

.

Protocol B: PMB Protection (Alternative)

Rationale: Use p-Methoxybenzyl (PMB) only if the Boc group is too labile for your synthetic route. Removal requires oxidative cleavage with Ceric Ammonium Nitrate (CAN), avoiding the hydrogenolysis that destroys isoxazoles.

Step 1: Protection

Reagents: Sodium Hydride (NaH, 60% dispersion), p-Methoxybenzyl chloride (PMB-Cl), TBAI (cat.), DMF.

-

Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add the lactam (1.0 equiv) solution dropwise. Stir for 30 min until

evolution ceases. -

Alkylation: Add PMB-Cl (1.1 equiv) and Tetrabutylammonium iodide (TBAI, 0.05 equiv).

-

Reaction: Warm to RT and stir for 3–5 hours.

-

Workup: Quench with water (carefully). Extract with EtOAc.[3][4] Note: DMF requires thorough water washes (5x) to remove.

Step 2: Oxidative Deprotection (CAN)

Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (

-

Setup: Dissolve N-PMB lactam in

(4:1). Cool to 0 °C. -

Oxidation: Add CAN (3.0 equiv) portion-wise. The solution will turn orange/red.

-

Reaction: Stir at 0 °C for 30–60 minutes. Warning: Over-oxidation can open the lactam ring. Monitor closely.

-

Workup: Dilute with water, extract with EtOAc. Wash with

(to reduce residual Cerium) and

Part 4: Troubleshooting & Critical Control Points

| Issue | Cause | Solution |

| Isoxazole Cleavage | Accidental reduction (e.g., using | Strictly avoid hydrogenolysis. Use Boc (acid removal) or PMB (oxidative removal). |

| Racemization at C5 | Deprotonation of the C5 proton during protection (NaH step). | Use Protocol A (Boc/DMAP) which avoids strong bases like NaH. If using NaH, keep T < 0 °C. |

| Low Yield (PMB Removal) | Lactam nitrogen is electron-poor, making oxidative cleavage difficult. | Switch to Boc . If PMB is mandatory, ensure high-quality CAN and efficient stirring. |

Part 5: References

-

Isoxazole Stability: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., John Wiley & Sons, 2014. (Standard text confirming isoxazole stability to acids vs. instability to hydrogenation).

-

Lactam Protection (Boc): Flynn, D. L., et al. "A mild and efficient method for the N-protection of lactams."[5] Journal of Organic Chemistry, 1983, 48(14), 2424-2426.Link

-

PMB Oxidative Cleavage: Yoshimura, N., et al. "Deprotection of 3,4-dimethoxybenzyl group on lactam nitrogen using CAN." Heterocycles, 2012, 84(2), 1355.Link

-

Isoxazole Ring Opening: Kozikowski, A. P. "The Isoxazole Route to Natural Products." Accounts of Chemical Research, 1984, 17(11), 410-416. (Mechanistic background on isoxazole reactivity).

Sources

One-pot synthesis methods for isoxazolyl-pyrrolidinones

Application Note: One-Pot Synthesis Methods for Isoxazolyl-Pyrrolidinones

Abstract

The fusion of isoxazole and pyrrolidinone pharmacophores creates a privileged scaffold with documented efficacy in antimicrobial, anti-inflammatory, and anticancer therapeutics. This Application Note details two distinct, high-efficiency one-pot protocols for synthesizing isoxazolyl-pyrrolidinones. We prioritize multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions (1,3-DC) due to their atom economy and operational simplicity. This guide provides validated workflows, mechanistic insights, and troubleshooting matrices for researchers optimizing library generation.

Introduction & Pharmacological Relevance

Isoxazolyl-pyrrolidinones represent a "hybrid" drug design strategy.[1] The pyrrolidinone (lactam) core serves as a rigid spacer that orients substituents for receptor binding, while the isoxazole moiety often acts as a bioisostere for carboxylic acids or amide bonds, improving metabolic stability.

-

Key Applications:

-

Anticancer: Inhibition of A549 lung adenocarcinoma cell lines.[2]

-

Antimicrobial: Disruption of bacterial cell wall synthesis (mimicking cycloserine).

-

CNS: Modulation of GABA receptors via the lactam pharmacophore.

-

Protocol A: Three-Component Synthesis of Isoxazolyl-Pyrrolones

Target Scaffold: N-Isoxazolyl-pyrrolin-2-ones (Directly linked system). Methodology: Acid-catalyzed multicomponent condensation.

This protocol utilizes a pseudo-four-component reaction (often simplified to three reactants) involving an amine, an aldehyde, and a pyruvate derivative. It is particularly robust for generating libraries with diverse aromatic substituents.

Mechanistic Principle

The reaction proceeds via a cascade mechanism:[3]

-

Imine Formation: Condensation of the isoxazolyl-amine with the aromatic aldehyde forms a Schiff base.

-

Nucleophilic Attack: The enol form of the pyruvate/ketoglutarate attacks the imine.

-

Cyclization: Intramolecular lactamization releases water and forms the pyrrolone ring.

Reagents & Materials

-

Component A (Amine): 3-Amino-5-methylisoxazole (1.0 equiv)

-

Component B (Aldehyde): Aryl aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 equiv)

-

Component C (Pyruvate): Diethyl oxaloacetate or

-Ketoglutaric acid (1.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic p-TsOH.

-

Catalyst: None (if using AcOH) or p-Toluenesulfonic acid (10 mol%).

Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-Amino-5-methylisoxazole (1.0 mmol) and the Aryl aldehyde (1.0 mmol) in 5 mL of glacial acetic acid.

-

Activation: Stir at room temperature for 15 minutes to facilitate initial imine formation (color change often observed).

-

Addition: Add

-Ketoglutaric acid (1.0 mmol) in one portion. -

Reflux: Equip with a condenser and heat the mixture to reflux (approx. 118°C for AcOH) for 4–5 hours.

-

Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

-

Isolation: The product typically precipitates as a solid. Filter under vacuum and wash with cold water (3 x 10 mL).

-

Purification: Recrystallize from hot ethanol. If oil forms, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Reaction Optimization Data

Typical yields based on electronic effects of the aldehyde substituent.

| Entry | Aldehyde Substituent (R) | Time (h) | Yield (%) | Mp (°C) |

| 1 | H (Phenyl) | 4.0 | 78 | 182-184 |

| 2 | 4-Cl | 3.5 | 85 | 195-197 |

| 3 | 4-NO₂ | 3.0 | 92 | 210-212 |

| 4 | 4-OMe | 5.5 | 65 | 175-177 |

| 5 | 2-OH | 4.5 | 72 | 188-190 |

Protocol B: 1,3-Dipolar Cycloaddition for Fused/Spiro Systems

Target Scaffold: Pyrrolo[3,4-d]isoxazoline-4,6-diones (Fused system). Methodology: Reaction of in situ generated nitrile oxides with maleimides.[4]

This method is superior for creating stereochemically rich fused ring systems. It employs a "click-like" cycloaddition between a dipole (nitrile oxide) and a dipolarophile (maleimide).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific pathway for the formation of the fused isoxazoline-pyrrolidine scaffold.

Caption: Mechanism of the 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ and trapped by the maleimide dipolarophile.

Step-by-Step Protocol

-

Reagent Setup: In a 100 mL flask, dissolve the Aryl Oxime (1.0 mmol) and N-Phenylmaleimide (1.1 mmol) in DMF (5 mL) or DCM (10 mL).

-

Oxidant Addition: Add Chloramine-T trihydrate (1.2 mmol) or NCS (N-chlorosuccinimide) slowly over 10 minutes.

-

Catalysis: If using NCS, add Triethylamine (Et₃N, 1.0 mmol) dropwise to generate the nitrile oxide. Caution: Exothermic.

-

Reaction: Stir at room temperature for 3–6 hours.

-

Note: Mild heating (40–50°C) may be required for electron-rich oximes.

-

-

Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.

-

Purification: Evaporate solvent. The residue is often pure enough for recrystallization (EtOH/Hexane). If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

Experimental Workflow & Troubleshooting

Generalized Workflow (DOT Visualization)

This flowchart guides the researcher through the decision-making process during synthesis.

Caption: Operational workflow for selecting and executing the appropriate synthesis protocol.

Troubleshooting Matrix

| Problem | Probable Cause | Corrective Action |

| No Precipitation (Protocol A) | Product is soluble in AcOH/Water mix. | Neutralize AcOH with NaHCO₃ to pH 7. Extract with DCM. |

| Low Yield (Protocol B) | Dimerization of nitrile oxide (Furoxan formation). | Add the oxidant/base slower (syringe pump) to keep nitrile oxide concentration low relative to the dipolarophile. |

| Sticky Gum/Oil | Solvent impurities or incomplete reaction.[1] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Incomplete Conversion | Steric hindrance on aldehyde/oxime.[1] | Increase temperature (Reflux for A; 60°C for B) or double catalyst loading. |

References

-

Reddy, M. N., et al. (2012). One-pot synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazinones. ResearchGate.[1]

-

Rajanarendar, E., et al. (2012). One-pot synthesis of pyrrolo-[3,4-d]isoxazoline-4,6-diones via nitrile oxides.[4] ResearchGate.[1]

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. BenchChem.[5]

-

Chouhan, M., et al. (2013). Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives. PubMed.[6]

-

Kaur, T., et al. (2021). Synthesis of isoxazolylpyrrolones by three-component reaction of α-ketoglutaric acid. Chemistry of Heterocyclic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Process Intensification and Safety Controls in the Scalable Synthesis of Chiral Isoxazole-Pyrrolidinone Scaffolds

Executive Summary & Strategic Rationale

The isoxazole-pyrrolidinone motif is a privileged pharmacophore found in Factor Xa inhibitors, antibiotics, and glutamate receptor modulators.[1] While bench-scale synthesis often relies on chromatographic purification and unmonitored exotherms, these methods are non-viable at the kilogram scale.

This guide details a scalable, chromatography-free manufacturing process . We transition from linear, batch-heavy protocols to a convergent, safety-controlled workflow.[1]

Key Technical Advantages:

-

Safety: In situ generation of nitrile oxides prevents the accumulation of explosive dipoles.

-

Purification: Utilization of "Group-Assisted Purification" (GAP) and Crystallization-Induced Dynamic Resolution (CIDR) eliminates silica gel columns.[1]

-

Scalability: Process parameters are defined by thermal safety boundaries (DSC/ARC data) rather than arbitrary volumetric scaling.[1]

Strategic Route Architecture

We utilize a convergent strategy. The isoxazole core is constructed via a [3+2] cycloaddition and subsequently coupled to a chiral amino-ester precursor to close the pyrrolidinone ring.

Diagram 1: Convergent Process Workflow

Caption: Convergent workflow emphasizing the transient nature of the hazardous nitrile oxide species to ensure process safety.

Critical Process Parameters (CPP) & Safety Assessment

The formation of the isoxazole ring via nitrile oxide cycloaddition is the most hazardous step. Nitrile oxides are thermodynamically unstable and prone to rapid dimerization (furoxan formation) or explosive decomposition.

Thermal Hazard Data (Representative)

Data derived from adiabatic calorimetry studies on analogous pyrisoxazole systems [1].

| Parameter | Value | Implication |

| Apparent Reaction Heat ( | -1298 kJ/kg | Highly Exothermic.[1][2] Cooling failure leads to runaway. |

| Adiabatic Temp. Rise ( | ~60 K | Sufficient to trigger secondary decomposition.[1] |

| MTSR (Max Temp of Synthesis Reaction) | 135.9 °C | Exceeds boiling point of common solvents (EtOAc, DCM).[1] |

| Onset of Decomposition ( | ~100 °C | Critical Limit: Process temp must stay < 40 °C. |

Safety Directive: Never isolate the nitrile oxide. Use a "dosing-controlled" protocol where the oxidant is added to a mixture of the aldoxime and the dipolarophile (alkyne/alkene). This ensures the dipole reacts immediately upon formation.

Detailed Experimental Protocols

Protocol A: Scalable [3+2] Cycloaddition (Isoxazole Formation)

Objective: Synthesis of ethyl 5-substituted-isoxazole-3-carboxylate without chromatography.

Reagents:

-

Precursor:

-Chlorooxime or Aldoxime (1.0 equiv)[1] -

Dipolarophile: Ethyl propiolate or functionalized alkyne (1.1 equiv)[1]

-

Base:

or -

Solvent: 2-MeTHF (Green alternative to DCM, higher flash point)[1]

Step-by-Step Methodology:

-

Reactor Setup: Charge a jacketed reactor with the Alkyne (1.1 equiv) and Aldoxime (1.0 equiv) in 2-MeTHF (10 V).

-

Thermal Equilibration: Cool the mixture to 10 °C. Ensure overhead stirring is adequate (Reynolds number > 2000) to prevent hot spots.

-

Controlled Initiation (The "Dosing" Approach):

-

Note: Unlike bench methods where reagents are mixed and heated, we slowly dose the Base (or oxidant if starting from oxime) to generate the nitrile oxide in situ.

-

Add the base as a solution over 4–6 hours.

-

CPP: Maintain internal temperature (

) < 25 °C. If

-

-

Reaction Monitoring (Self-Validation):

-

Monitor consumption of Aldoxime via HPLC (Target: < 0.5%).

-

Safety Check: Confirm absence of Nitrile Oxide peak (often visible in IR at ~2290 cm⁻¹) before proceeding. Accumulation indicates a stalled reaction and a potential runaway hazard.

-

-

Workup & Purification (GAP Chemistry):

-

Wash organic layer with 1M HCl (remove base) and Brine.[1]

-

Distillative Solvent Swap: Swap solvent to Heptane/IPA (90:10).[1]

-

Crystallization: Cool to 0 °C. The isoxazole product crystallizes out.

-

Filter and wash with cold heptane.

-

Result: >90% Yield, >98% Purity.[1][4] No column chromatography required [2].[5]

Protocol B: Pyrrolidinone Ring Closure (Lactamization)

Objective: Coupling the isoxazole acid chloride with a chiral amino ester and cyclizing to the pyrrolidinone.

Reagents:

-

Isoxazole Acid (derived from Protocol A hydrolysis)[1]

-

Chiral

-amino ester (e.g., Glutamic acid derivative)[1] -

Coupling Agent:

(activation) or T3P (mild)

Step-by-Step Methodology:

-

Activation: Convert Isoxazole acid to acid chloride using

/ Toluene (Cat. DMF). Distill off excess -

Acylation:

-

Dissolve Chiral Amino Ester in THF/Water (Schotten-Baumann conditions) or dry THF/DIPEA.[1]

-

Add Acid Chloride solution at 0–5 °C.

-

Outcome: Formation of the linear amide intermediate.

-

-

Telescoped Cyclization (Lactamization):

-

Crystallization-Induced Purification:

-

The target pyrrolidinone often exhibits different solubility than the open-chain impurities.

-

Perform a recrystallization from Ethanol/Water.

-

Validation: Check chiral purity via Chiral HPLC. If ee < 99%, perform a second recrystallization (upgrading optical purity via rejection of the racemate in the mother liquor) [3].

-

Process Safety Logic Control

The following logic gate must be programmed into the batch record or automation system for Protocol A.

Diagram 2: Nitrile Oxide Safety Decision Tree

Caption: Automated decision logic for controlling the exothermic nitrile oxide generation.

References

-

Zhang, J., et al. (2021).[1] "A Study on the Reaction Mechanisms and Process Safety of Pyrisoxazole Synthesis." Organic Process Research & Development, 25(11), 2482–2489.[1] [Link][1]

-

Dou, G., & Shi, D. (2013).[1] "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645–13653.[1] [Link]

-

Anderson, N. G. (2005).[1] "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development, 9(6), 800–813.[1] [Link]

-

Stanford Environmental Health & Safety. (2023). "Scale-Up Safety Guide." Stanford University. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for 3+2 cycloaddition in pyrrolidone synthesis

Application Note: Reaction Conditions for [3+2] Cycloaddition in Pyrrolidin-2-one Synthesis

-Lactams (Pyrrolidones) via Donor-Acceptor CyclopropanesExecutive Summary

Pyrrolidin-2-ones (

This guide details the Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor (D-A) Cyclopropanes with Isocyanates . This method offers superior atom economy and stereocontrol compared to oxidative transformations of pyrrolidines or multi-step lactamizations. We focus on the activation of cyclopropane-1,1-dicarboxylates (3-carbon synthons) and their reaction with isocyanates (2-atom synthons) to assemble the lactam core.

Mechanistic Principles

The reaction relies on the "push-pull" electronic character of D-A cyclopropanes. Vicinal donor (e.g., aryl, vinyl) and acceptor (e.g., ester, ketone) substituents weaken the C1–C2 bond, allowing Lewis Acid (LA) coordination to trigger ring opening.

The Pathway:

-

Activation: The LA coordinates to the 1,1-dicarbonyl acceptors, polarizing the ring.

-

Ring Opening: The C1–C2 bond cleaves, generating a 1,3-zwitterionic intermediate (homoenolate equivalent).

-

Cycloaddition: The nucleophilic carbon of the zwitterion attacks the electrophilic carbon of the isocyanate.

-

Ring Closure: The amidate nitrogen attacks the electrophilic carbocation to close the five-membered ring.

Figure 1: Mechanistic pathway for the conversion of D-A cyclopropanes to pyrrolidones.

Critical Reaction Parameters

Success depends on balancing the Lewis acidity with the nucleophilicity of the opened dipole.

Catalyst Selection

-

Magnesium Iodide (MgI

): The "Gold Standard" for mild activation. It coordinates bidentately to the malonate esters. The iodide counterion can assist in ring opening via a nucleophilic push-pull mechanism (S -

Tin(II) Triflate (Sn(OTf)

): A stronger Lewis acid, effective for sterically hindered or less electron-rich cyclopropanes. -

Indium(III) Triflate (In(OTf)

): Used for highly unreactive substrates but requires strict moisture control.

Solvent Systems

-

1,2-Dichloroethane (DCE): Preferred for Sn(OTf)

reactions. High boiling point allows thermal activation. -

Acetonitrile (MeCN): Often used with MgI

. The solvent polarity stabilizes the zwitterionic intermediate. -

Toluene: Used when background hydrolysis is a concern, though reaction rates are generally slower.

Stoichiometry & Temperature

-

Cyclopropane:Isocyanate Ratio: 1.0 : 1.2–1.5. Excess isocyanate compensates for potential moisture hydrolysis.

-

Temperature:

-

MgI

: Reflux (80 °C) is often required to overcome the activation barrier. -

Sn(OTf)

: Room temperature to 50 °C.

-

Experimental Protocol

Target: Synthesis of N-Phenyl-3,3-dicarbethoxy-5-phenyl-pyrrolidin-2-one. Scale: 1.0 mmol.

Materials

-

Substrate: Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv).

-

Reagent: Phenyl isocyanate (1.2 equiv).

-

Catalyst: MgI

(anhydrous, 10-20 mol%) OR Sn(OTf) -

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile.

Step-by-Step Procedure

-

Catalyst Preparation (Critical):

-

If using MgI

: Flame-dry a 25 mL Schlenk flask under vacuum. Cool to RT under Argon. Add Mg (powder) and I -

If using Sn(OTf)

: Weigh quickly in a glovebox or under a cone of nitrogen.

-

-

Reaction Assembly:

-

Add the D-A cyclopropane (1.0 mmol) to the flask containing the catalyst.

-

Add anhydrous solvent (5 mL, 0.2 M concentration).

-

Stir for 5 minutes to ensure catalyst coordination.

-

-

Addition of Isocyanate:

-

Add phenyl isocyanate (1.2 mmol) dropwise via syringe.

-

Seal the flask.

-

-

Incubation:

-

Heat the mixture to 80 °C (for MgI

) or 40 °C (for Sn(OTf) -

Monitor via TLC (Hexane:EtOAc 3:1). The cyclopropane spot (usually high R

) should disappear, replaced by a more polar lactam spot.

-

-

Work-up:

-

Quench with saturated aqueous Na

S -

Extract with DCM (3 x 10 mL).

-

Dry combined organics over Na

SO

-

-

Purification:

-

Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient (typically 10-30% EtOAc).

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst deactivation (wet) | Use fresh Sn(OTf) |

| Urea Byproduct | Hydrolysis of Isocyanate | Isocyanates react with trace water to form ureas. Increase isocyanate equivalents (1.5x) and dry solvent over 4Å sieves. |

| Ring Opening w/o Cyclization | Nucleophilic solvent attack | Avoid nucleophilic solvents (e.g., alcohols, wet DMF). Switch to non-polar DCE or Toluene. |

| Low Diastereoselectivity | High Temperature | Lower temperature and switch to a bulkier Lewis Acid (e.g., Cu(OTf) |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of pyrrolidones.

References

-

Lewis Acid Mediated (3 + 2) Cycloadditions of Donor–Acceptor Cyclopropanes with Heterocumulenes. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link] Context: Primary protocol for Sn(OTf)2 mediated reaction of cyclopropanes with isocyanates.

-

Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor−Acceptor Cyclopropanes. Source: ACS Publications / Org. Lett. URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11] Advanced conditions for enantioselective synthesis using chiral cyclopropanes.

-

Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes. Source: Wiley Online Library / Chem. Eur. J. URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11][12] Expansion of the scope to sulfur-containing analogs (thio-pyrrolidones).

Sources

- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor-Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Isoxazole Ring Formation from Pyroglutamates

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are exploring the transformation of pyroglutamate scaffolds into valuable isoxazole-containing molecules. The conversion is not a direct, one-pot reaction but a multi-step synthetic sequence that requires careful control over each transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis and improve your yields.

Introduction: The Synthetic Challenge

Pyroglutamic acid, a cyclic lactam of glutamic acid, is a readily available and versatile chiral starting material. However, its structure does not directly lend itself to classical isoxazole synthesis methods. A direct conversion is mechanistically challenging. Therefore, a strategic multi-step approach is necessary, which involves transforming the pyroglutamate into a suitable acyclic precursor that can then undergo efficient cyclization.

The most logical and robust pathway involves three key stages:

-

Regioselective Ring Opening: The pyroglutamate lactam is opened to form a linear γ-amino acid derivative.

-

Precursor Synthesis: The resulting intermediate is converted into a γ-keto ester, the key precursor for cyclization.

-

Cyclocondensation: The γ-keto ester is reacted with hydroxylamine to form the desired isoxazole ring.

This guide is structured to address the potential issues at each of these critical stages.

Proposed Synthetic Workflow